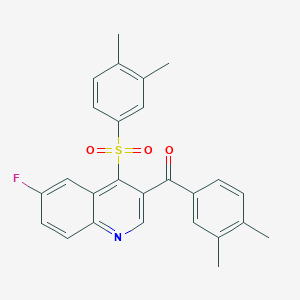

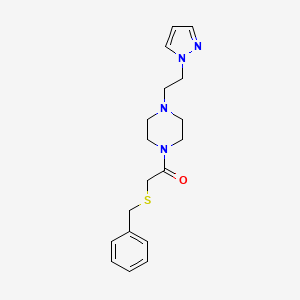

![molecular formula C18H27N3O4S B2765901 N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide CAS No. 898444-48-9](/img/structure/B2765901.png)

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide” is a chemical compound that is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A variety of intra- and intermolecular reactions have been used to form various piperidine derivatives . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Chemical Reactions Analysis

Piperidine derivatives have been synthesized through a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The organophotocatalysed [1 + 2 + 3] strategy mentioned earlier is an example of such reactions .Wissenschaftliche Forschungsanwendungen

Arylsulfonamide Derivatives of (Aryloxy)ethyl Pyrrolidines and Piperidines as α1-Adrenergic Receptor Antagonists

Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including compounds structurally related to N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, have been synthesized and evaluated for their α1-adrenoceptor antagonistic activity. These compounds show high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype, behaving as antagonists at both α1A and α1B subtypes. Such derivatives demonstrate a functional preference towards the α1A subtype, indicating their potential in developing uroselective profiles for treating conditions like benign prostatic hyperplasia without significantly affecting blood pressure (A. Rak et al., 2016).

N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines: 5-HT(7) Receptor Selectivity

The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach led to the identification of potent and selective 5-HT7 receptor antagonists with notable antidepressant-like and pro-cognitive properties in vivo, suggesting their utility in treating central nervous system (CNS) disorders (V. Canale et al., 2016).

Synthesis of Biologically Active N-Substituted-2''-[(Phenylsulfonyl)(Piperidin-1-yl)amino]acetamide Derivatives

A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their biological activities. These compounds demonstrated promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting their potential application in drug discovery for neurological and inflammatory diseases (H. Khalid et al., 2014).

Novel Insecticide: Flubendiamide

Flubendiamide, a compound with structural similarities to N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, represents a novel class of insecticides with a unique mode of action. It demonstrates extremely strong activity against lepidopterous pests, including resistant strains, without significant toxicity to non-target organisms. Its novel mode of action and safety profile make it a promising agent for integrated pest management programs (Masanori Tohnishi et al., 2005).

Zukünftige Richtungen

The future directions for research on “N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide” and similar compounds are likely to involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . The development of new pharmaceutical applications for piperidine derivatives is also a promising area of future research .

Eigenschaften

IUPAC Name |

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4S/c1-2-12-19-17(22)18(23)20-13-11-15-8-6-7-14-21(15)26(24,25)16-9-4-3-5-10-16/h3-5,9-10,15H,2,6-8,11-14H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXNLOIFJFQTBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

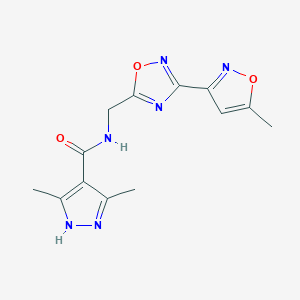

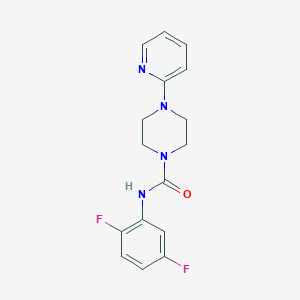

![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)

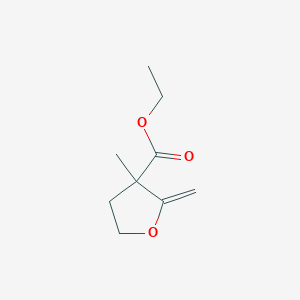

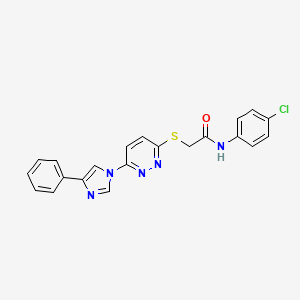

![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)

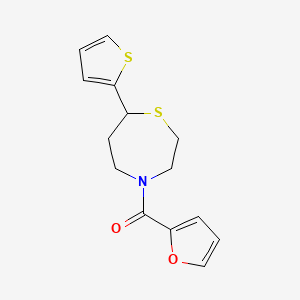

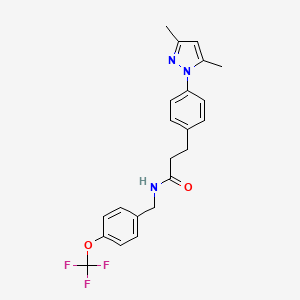

![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)

![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)